N-Butylmaleimide
Overview
Description
N-Butylmaleimide is an organic compound with the chemical formula C8H11NO2. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis. It appears as colorless or yellowish crystals and is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, but slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylmaleimide can be synthesized through the reaction of maleic anhydride with butylamine. The reaction typically involves heating maleic anhydride with butylamine in an organic solvent such as toluene. The resulting product is then cyclized to form this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Butylmaleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-Butylmaleic acid derivatives.
Reduction: Reduction reactions can convert this compound to N-Butylsuccinimide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the maleimide ring is opened and substituted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: N-Butylmaleic acid derivatives.
Reduction: N-Butylsuccinimide.
Substitution: Various substituted maleimide derivatives depending on the nucleophile used
Scientific Research Applications
N-Butylmaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymaleimides, which are known for their thermal stability and mechanical properties.
Biology: this compound derivatives are used in the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.
Industry: this compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and electronic materials
Mechanism of Action
The mechanism of action of N-Butylmaleimide involves its ability to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient double bond in the maleimide ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function and activity. This property is particularly useful in the study of enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
N-Ethylmaleimide: Similar in structure but with an ethyl group instead of a butyl group. It is widely used in biochemical studies for modifying cysteine residues in proteins.
N-Cyclohexylmaleimide: Contains a cyclohexyl group, used in the synthesis of polymers with enhanced thermal stability.
N-tert-Butylmaleimide: Contains a tert-butyl group, known for its use in polymer chemistry and as a stabilizer in various chemical reactions .
Uniqueness of N-Butylmaleimide: this compound is unique due to its balance of reactivity and stability. The butyl group provides a moderate level of steric hindrance, making it less reactive than smaller alkyl-substituted maleimides but more reactive than bulkier ones. This makes it suitable for a wide range of applications in both research and industry.
Biological Activity
N-Butylmaleimide (NBM) is a synthetic compound that belongs to the class of maleimides, which are known for their ability to react with thiol groups in proteins. This property allows NBM to serve as a valuable tool in biological research, particularly in the study of protein interactions, enzyme activities, and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.
This compound is characterized by its ability to form covalent bonds with thiol groups through a Michael addition reaction. This reactivity allows it to modify cysteine residues in proteins, leading to alterations in protein function. The mechanism involves the formation of a stable thioether bond, which can affect the activity of enzymes and other proteins involved in cellular signaling pathways.
Biological Effects
1. Inhibition of Protein Function:
- NBM has been shown to inhibit various enzymes by modifying their active sites. For example, studies have demonstrated that NBM can inhibit the activity of certain kinases and phosphatases, leading to downstream effects on cellular signaling pathways.
2. Modulation of Membrane Dynamics:
- This compound plays a role in membrane trafficking and fusion processes. It has been implicated in the modulation of SNARE (Soluble NSF Attachment Protein Receptor) complexes, which are essential for vesicle fusion during exocytosis and endocytosis.
3. Impact on Cellular Signaling:
- The compound has been observed to influence signaling pathways related to cell growth and survival. For instance, its effects on cysteine residues can lead to changes in redox status within cells, impacting signal transduction mechanisms.
Table 1: Summary of Biological Activities of this compound
Case Study 1: Inhibition of Kinase Activity
A study investigated the effects of this compound on a specific kinase involved in cell proliferation. The results indicated that treatment with NBM led to a significant decrease in kinase activity, correlating with reduced cell growth in vitro. This suggests that NBM could be utilized as a potential therapeutic agent targeting hyperproliferative diseases.
Case Study 2: Effects on Membrane Dynamics
Another investigation focused on the role of NBM in modulating SNARE-mediated vesicle fusion. The study demonstrated that NBM treatment resulted in impaired vesicle docking and fusion processes, highlighting its potential as a tool for studying membrane dynamics in various cellular contexts.
Therapeutic Applications
Given its ability to modify protein function and influence cellular processes, this compound has potential therapeutic applications:
- Cancer Therapy: By inhibiting specific kinases involved in cancer cell proliferation, NBM could serve as a lead compound for developing anticancer drugs.
- Neuroprotection: Research indicates that modulation of signaling pathways affected by NBM may offer neuroprotective benefits in conditions such as ischemia or neurodegenerative diseases.
Properties
IUPAC Name |
1-butylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCNDJVEUEFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-90-9 | |
Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60949527 | |
Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-09-3, 26714-90-9 | |
Record name | N-Butylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butylmaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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